Bullatalicin
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Description
Purpureacin-1 is a polyketide.
Bullatanocin, also known as annonin iv or cherimolin 2, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Bullatanocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bullatanocin has been primarily detected in urine. Within the cell, bullatanocin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bullatanocin can be found in alcoholic beverages and fruits. This makes bullatanocin a potential biomarker for the consumption of these food products.
Properties
CAS No. |
152323-84-7 |
---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3 |
InChI Key |
HKMBLJVHVBJAIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
melting_point |
107-109°C |
physical_description |
Solid |
Synonyms |
bullatalicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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